2-Trifluoroacetyl-4-chloro-5-hydroxyaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline typically involves the reaction of 4-chloro-5-hydroxyaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoroacetyl-4-chloro-5-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Trifluoroacetyl-4-chloro-5-hydroxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The hydroxyl and chloro groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoroacetyl-4-chloroaniline: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Chloro-5-hydroxyaniline: Lacks the trifluoroacetyl group, affecting its binding properties and stability.
2-Trifluoroacetyl-5-hydroxyaniline: Lacks the chlorine atom, resulting in different substitution reactions.
Uniqueness
2-Trifluoroacetyl-4-chloro-5-hydroxyaniline is unique due to the presence of both trifluoroacetyl and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-(2-amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-3(5(13)2-6(4)14)7(15)8(10,11)12/h1-2,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZSWIUKFDUKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)N)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676174 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-60-2 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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